molecular formula C19H19N5O3 B603946 N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1119504-02-7

N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603946
CAS No.: 1119504-02-7
M. Wt: 365.4g/mol
InChI Key: ZWEOJTNEKGCZJN-UHFFFAOYSA-N
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Description

N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with a unique structure that combines a quinazoline core with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions of the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinazoline-2-carboxamide: Lacks the pyridine moiety but shares the quinazoline core.

    N-{3-[methyl(pyridin-3-ylcarbonyl)amino]propyl}quinazoline-2-carboxamide: Similar structure but lacks the hydroxyl group.

Uniqueness

N-{3-[methyl(3-pyridinylcarbonyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to the combination of the quinazoline core and the pyridine moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1119504-02-7

Molecular Formula

C19H19N5O3

Molecular Weight

365.4g/mol

IUPAC Name

N-[3-[methyl(pyridine-3-carbonyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C19H19N5O3/c1-24(19(27)13-6-4-9-20-12-13)11-5-10-21-18(26)16-22-15-8-3-2-7-14(15)17(25)23-16/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,26)(H,22,23,25)

InChI Key

ZWEOJTNEKGCZJN-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CN=CC=C3

Origin of Product

United States

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